molecular formula C21H27N3O2 B8089527 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Cat. No.: B8089527
M. Wt: 353.5 g/mol
InChI Key: KBDAVUJVUPXLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS: 743460-48-2) is a synthetic organic compound with the molecular formula C21H27N3O2 and a molecular weight of 353.46 g/mol . It is recognized as Revefenacin Impurity 8 or 10, a byproduct or intermediate in the synthesis of revefenacin, a long-acting muscarinic antagonist (LAMA) used for chronic obstructive pulmonary disease (COPD) .

Properties

IUPAC Name

[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-22-13-16-24-14-11-18(12-15-24)26-21(25)23-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-10,18,22H,11-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDAVUJVUPXLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Protected Intermediates

A widely reported method involves hydrogenating a benzyl-protated precursor. In Preparation 4 of US2005/203137, the compound is synthesized via hydrogenation of biphenyl-2-ylcarbamic acid 1-[2-(benzyloxycarbonyl methylamino)ethyl]piperidin-4-yl ester. Key steps include:

  • Reaction Setup : 40 g of the precursor is dissolved in ethanol (0.5 L) with 10% palladium on activated carbon (15 g) and acetic acid (20 mL).

  • Conditions : Hydrogen atmosphere (~50 psi, 3345.86 Torr) for 3 hours.

  • Workup : Filtration, ethanol washing, and crystallization with isopropyl acetate.

  • Yield : 70% (22.0 g).

This method’s efficiency relies on the palladium catalyst and acetic acid , which protonates the intermediate, facilitating debenzylation. The use of isopropyl acetate induces crystallization, simplifying purification.

Multi-Step Synthesis via Reductive Amination

Reductive Amination of Aldehyde Intermediates

WO2012009166A1 and CN102958916A describe a four-step sequence:

Step A: Synthesis of Benzyl (2,2-Dimethoxyethyl)methylcarbamate

  • Reactants : N-Methylaminoacetaldehyde dimethyl acetal (6.5 kg) and benzyl chloroformate (6.8 kg).

  • Base : Potassium carbonate (8.4 kg) in water (49.3 kg).

  • Solvent : MeTHF (20.2 kg).

  • Conditions : 5°C for 1 hour.

Step B: Hydrolysis to Benzyl Methyl-(2-oxoethyl)carbamate

  • Acid : 3N HCl (70 mL).

  • Time : 18 hours at 22°C.

Step C: Reductive Amination with Biphenyl-2-yl-carbamic Acid Piperidin-4-yl Ester

  • Coupling Agent : Biphenyl-2-yl-carbamic acid piperidin-4-yl ester (31.1 g, 105 mmol).

  • Solvent : MeTHF (150 mL).

  • Reducing Agent : Hydrogen gas with palladium catalyst.

Step D: Debenzylation

  • Catalyst : Palladium on carbon under hydrogen.

  • Yield : 70% after crystallization.

Crystallization and Purification Strategies

Solvent-Mediated Crystallization

Post-hydrogenation, the crude product is dissolved in dichloromethane (DCM) and precipitated using isopropyl acetate (10 volumes). This yields a high-purity solid with minimal residual solvents.

Polymorphic Control

WO2012009166A1 discloses a method to obtain Form III crystalline freebase:

  • Solvent : Toluene heated to 82°C.

  • Cooling : Gradual cooling to 5°C induces crystallization.

  • Characterization : Powder X-ray diffraction (PXRD) confirms crystallinity.

Comparative Analysis of Preparation Methods

Method Key Reactants Catalyst Conditions Yield Reference
Catalytic HydrogenationEthanol, Pd/C, acetic acidPd/C (10%)50 psi H₂, 3 hours70%
Reductive AminationMeTHF, K₂CO₃, benzyl chloroformatePd/C (10%)Atmospheric H₂, 3 hoursN/A
Crystallization (Form III)TolueneNone82°C → 5°C coolingHigh purity

Challenges and Optimization

Catalyst Loading and Hydrogen Pressure

Excessive palladium loading (>10%) may cause over-reduction, while low pressure (<50 psi) prolongs reaction times. Optimal conditions balance cost and efficiency.

Solvent Selection

  • Ethanol : Favors hydrogenation but requires post-reaction removal.

  • MeTHF : Enhances solubility of intermediates, reducing side reactions.

  • Toluene : Ideal for polymorphic control but poses toxicity concerns.

Impurity Profile

Common impurities include:

  • Debenzylation Byproducts : Traces of benzyl alcohol (≤0.1%).

  • Unreacted Aldehyde : Mitigated by excess amine in reductive amination .

Chemical Reactions Analysis

1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Basic Information

  • Chemical Formula : C21H27N3O2
  • CAS Number : 743460-48-2
  • Molecular Weight : 353.46 g/mol
  • Density : Approximately 1.16 g/cm³
  • Boiling Point : Predicted at 477.2 ± 45.0 °C

Structure

The compound features a piperidine ring substituted with a methylamino group and a biphenyl moiety, which contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is primarily utilized as an intermediate in the synthesis of revefenacin , a medication used for the treatment of chronic obstructive pulmonary disease (COPD). Its chemical structure allows it to act effectively as a bronchodilator by inhibiting muscarinic receptors in the lungs .

Synthesis and Reaction Conditions

The synthesis of this compound often involves reactions with various reagents under specific conditions. For instance:

  • A common method involves using triethylamine in dichloromethane at room temperature to achieve a yield of approximately 62% .
Reagent Solvent Temperature Yield
TriethylamineDichloromethane20 °C62%

Biological Studies

Research has indicated that this compound and its derivatives exhibit potential antibacterial and antiviral properties. The ability to modify the piperidine ring and the biphenyl group can lead to variations in biological activity, making it a subject of interest for further pharmacological studies .

Revefenacin Development

In the development of revefenacin , extensive studies have been conducted to assess the efficacy and safety of this compound. Clinical trials have demonstrated significant improvements in lung function among COPD patients when treated with formulations containing this carbamate derivative. The mechanism involves selective inhibition of muscarinic receptors, which leads to bronchodilation .

Impurity Analysis

The compound is also studied for its role as an impurity in various pharmaceutical formulations. Understanding these impurities is crucial for ensuring the safety and efficacy of drugs like levofloxacin, where this compound has been identified as an impurity .

Mechanism of Action

The mechanism of action of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with muscarinic receptors in the respiratory system. By binding to these receptors, the compound blocks the action of acetylcholine, a neurotransmitter that causes bronchoconstriction. This leads to relaxation of the bronchial muscles and improved airflow in patients with respiratory conditions . The molecular targets involved include the M3 muscarinic receptors, which are primarily responsible for mediating bronchoconstriction .

Comparison with Similar Compounds

Key Characteristics:

  • Structural Features: The molecule comprises a piperidine ring substituted with a methylaminoethyl side chain and a biphenyl carbamate group. The carbamate linkage and aromatic biphenyl moiety are critical for receptor interactions .
  • Synthesis : Produced via a two-step convergent strategy involving nucleophilic substitution and debenzylation, achieving 99.9% purity with a total yield of 60.6% .
  • Role in Pharmaceuticals : Primarily an impurity in revefenacin manufacturing, emphasizing the need for rigorous quality control .

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds, focusing on molecular properties, synthesis, and pharmacological activity.

Table 1: Molecular and Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Use/Activity References
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate C21H27N3O2 353.46 Piperidine, methylaminoethyl, biphenyl carbamate Revefenacin impurity/intermediate
TD-5959 (Batefenterol) C35H43N5O4 621.75 Dual MABA: Muscarinic antagonist + β2 agonist COPD treatment (dual mechanism)
1-[2-(Methylamino)ethyl]-3-piperidinol (Benproperine Metabolite 3) C15H23NO2 249.35 Piperidinol, methylaminoethyl, phenoxyethyl Inactive metabolite of benproperine
1-(2-((2-(Methylamino)ethyl)aminomethyl)ethyl)piperidin-4-yl carbamate C24H34N4O2 410.55 Extended ethylaminomethyl side chain Structural analog (enhanced PK/PD)

Key Insights:

Structural Variations: The methylaminoethyl-piperidine core is conserved across analogs. TD-5959 adds a chloro-methoxy-phenyl group and a quinoline-derived β2-agonist moiety, enabling dual pharmacology . Benproperine metabolites lack the biphenyl carbamate group, rendering them inactive , whereas the target compound’s carbamate is critical for muscarinic receptor interaction.

Pharmacological Activity: TD-5959’s dual mechanism (MABA) offers synergistic bronchodilation, unlike the singular muscarinic antagonism of the target compound .

Synthetic Efficiency :

  • The target compound’s 60.6% yield and high purity reflect optimized industrial processes, reducing production costs . In contrast, TD-5959 ’s synthesis is more complex, involving intricate coupling steps .

Biological Activity

1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, also known by its CAS number 743460-48-2, is a compound of interest due to its potential biological activity. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H27N3O2
  • Molecular Weight : 353.46 g/mol
  • Boiling Point : Predicted at 477.2 ± 45.0 °C
  • Density : 1.16 ± 0.1 g/cm³

These properties suggest a stable compound suitable for biological studies and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with biphenylcarbamic acid derivatives. The synthetic routes are crucial for obtaining high purity and yield, which are necessary for biological assays.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For instance, the piperidine moiety is known to influence binding affinity and selectivity towards specific targets such as GSK-3β, which is implicated in several diseases including cancer and neurodegenerative disorders .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, compounds related to this structure were tested against human lung fibroblast (MRC-5), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. Results showed minimal cytotoxic effects at concentrations up to 10 µM, indicating a favorable safety profile .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and GSK-3β. The structure-activity relationship (SAR) studies suggest that modifications on the piperidine nitrogen can significantly enhance potency against these targets .

Study on GSK-3β Inhibition

A study focused on optimizing piperidine-based compounds for GSK-3β inhibition revealed that specific structural modifications led to improved metabolic stability and potency. The introduction of an amide bond was particularly effective in enhancing the biological activity while reducing degradation rates in human liver microsomes .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic potential of related compounds on various cancer cell lines. The findings indicated that while some analogs displayed significant cytotoxicity, others maintained a low toxicity profile, suggesting potential therapeutic applications with minimal side effects .

Data Summary

PropertyValue
Molecular FormulaC21H27N3O2
Molecular Weight353.46 g/mol
Boiling Point477.2 ± 45.0 °C (predicted)
Density1.16 ± 0.1 g/cm³
CAS Number743460-48-2

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperidine ring and biphenyl-carbamate linkage. For example, the methylaminoethyl side chain shows characteristic δ 2.3–2.7 ppm (¹H) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 354.2 (C₂₁H₂₇N₃O₂) .
  • HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 220–280 nm) monitors purity and resolves stereoisomers .

How can researchers profile and quantify process-related impurities in this compound?

Advanced Research Question
Common Impurities :

  • Revefenacin-related impurities : E.g., incomplete debenzylation products or oxidized derivatives .
    Methodology :
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), acidic/alkaline hydrolysis, or oxidative stress (H₂O₂) to simulate degradation pathways .
  • LC-MS/MS : Quantifies impurities at ppm levels. A C18 column with acetonitrile/ammonium acetate buffer (pH 4.6) achieves baseline separation .

What pharmacological targets are associated with the piperidine-carbamate scaffold?

Advanced Research Question
Piperidine-carbamates often target muscarinic acetylcholine receptors (mAChRs) or neuromodulatory enzymes :

  • mAChR Antagonism : The methylaminoethyl-piperidine moiety may enhance binding to M3 receptors, relevant for pulmonary diseases (e.g., Revefenacin’s mechanism) .
  • Carbamate Functionality : Serves as a hydrolyzable prodrug group, modulating bioavailability .

How do structural modifications to the biphenyl or piperidine groups affect bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Biphenyl Substitution : Electron-withdrawing groups (e.g., -F) at the biphenyl 2-position enhance metabolic stability .
  • Piperidine Methylation : N-methylation on the ethylamino side chain reduces off-target binding to adrenergic receptors .
    Experimental Validation :
  • In vitro assays : Compare receptor binding affinity (IC₅₀) and metabolic half-life (t₁/₂) across analogs .

What strategies stabilize this compound against hydrolytic or oxidative degradation?

Advanced Research Question

  • pH Optimization : Formulate in buffered solutions (pH 4.0–5.0) to minimize carbamate hydrolysis .
  • Lyophilization : Solid-state storage at -20°C reduces oxidative degradation.
  • Protective Excipients : Add antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) in liquid formulations .

How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict binding modes to mAChRs using homology models derived from crystal structures (e.g., PDB: 5CX1) .
  • ADMET Prediction : Tools like SwissADME estimate logP (optimal 2–3), blood-brain barrier permeability, and CYP450 interactions .

What in vivo models are appropriate for evaluating toxicity and efficacy?

Advanced Research Question

  • Rodent Models : Assess bronchorelaxation efficacy in ovalbumin-induced asthma models. Monitor lung function via plethysmography .
  • Toxicokinetics : Measure plasma exposure (AUC₀–₂₄h) and organ distribution (e.g., liver, kidney) using radiolabeled compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.